3-Bromo-1-methyl-1H-pyrrole-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, including those substituted at the 1,2,3,5 positions, involves the conversion of 2-(2-bromoallyl)-1,3-dicarbonyl compounds through a process that includes the formation of β-enamino, β-hydrazino esters, and ketones. This is followed by a base-promoted cyclization that leads to the formation of the desired tetrasubstituted pyrroles. Notably, 1,2,4- and 1,2,3,4-substituted pyrroles can also be isolated as minor products in this synthesis pathway. Additionally, starting from 2-(2-bromoallyl)-cyclohexane-1,3-dione, a tetrahydro indolone can be prepared with good yield, indicating the versatility of the synthetic approach for different pyrrole derivatives .
Molecular Structure Analysis
The molecular structure of 3-bromo-1-methyl-1H-pyrrole-2,5-dione derivatives can be characterized using 1H-NMR spectroscopy. This technique provides insights into the hydrogen environments within the molecule, which is crucial for understanding the substitution pattern on the pyrrole ring. The presence of bromine as a substituent is significant as it can influence the electronic properties of the molecule and thus its reactivity .
Chemical Reactions Analysis
The chemical reactivity of 3-bromo-1-methyl-1H-pyrrole-2,5-dione is not directly discussed in the provided papers. However, the synthesis of related compounds suggests that the bromine atom in the 3-position could be reactive towards nucleophilic substitution reactions, given the nature of bromine as a good leaving group. Moreover, the presence of the 1,3-dicarbonyl moiety could allow for further functionalization through reactions typical of carbonyl chemistry, such as condensation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-1-methyl-1H-pyrrole-2,5-dione are not explicitly detailed in the provided papers. However, the structural features such as the presence of a bromine atom and a 1,3-dicarbonyl system suggest that the compound would exhibit properties consistent with halogenated heteroaromatics and dicarbonyl compounds. These might include moderate to high polarity, potential for hydrogen bonding, and a certain degree of acidity due to the hydrogen atoms adjacent to the carbonyl groups .
Scientific Research Applications
1. Synthesis of Indole Derivatives
- Summary of Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application : The investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes : Indoles, both natural and synthetic, show various biologically vital properties .
2. Pyrrole as a Resourceful Small Molecule
- Summary of Application : Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Methods of Application : Various tactical approaches are used to synthesize pyrrole and pyrrole containing analogs .
- Results or Outcomes : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Safety And Hazards
There’s no specific safety and hazard information available for “3-Bromo-1-methyl-1H-pyrrole-2,5-dione”.
Future Directions
There’s no specific information available on the future directions of “3-Bromo-1-methyl-1H-pyrrole-2,5-dione”.
properties
IUPAC Name |
3-bromo-1-methylpyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-7-4(8)2-3(6)5(7)9/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFUQBRMYERTCQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C1=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478280 | |
Record name | N-methyl bromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-methyl-1H-pyrrole-2,5-dione | |
CAS RN |
65060-93-7 | |
Record name | N-methyl bromomaleimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00478280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1-methyl-2,5-dihydro-1H-pyrrole-2,5-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.